molecular formula C7H14ClN B566775 4-Azaspiro[2.5]octane hydrochloride CAS No. 1301739-56-9

4-Azaspiro[2.5]octane hydrochloride

Cat. No.: B566775
CAS No.: 1301739-56-9
M. Wt: 147.646
InChI Key: LQXHUZSSKFWQPZ-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octane hydrochloride is a chemical compound with the CAS Number: 1301739-56-9 . It has a molecular weight of 147.65 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring fused to a four-membered ring with one nitrogen atom . The InChI key is provided for further structural details .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 147.65 .

Scientific Research Applications

  • Diversity-Oriented Synthesis of Azaspirocycles : This study highlights the synthesis of heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, including 4-Azaspiro[2.5]octane derivatives. These compounds are important for drug discovery, offering functionalized pyrrolidines, piperidines, and azepines as scaffolds (Wipf, Stephenson, & Walczak, 2004).

  • Synthesis of Azaspiro Bicyclo Octane Morpholin-ones : N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] derivatives, including 4-Azaspiro[2.5]octane hydrochloride, were synthesized and converted into morpholin-ones, demonstrating their potential in creating novel chemical structures (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

  • Construction of Multifunctional Modules for Drug Discovery : This research focused on synthesizing new classes of thia/oxa-azaspiro[3.4]octanes, which could serve as multifunctional and structurally diverse modules in drug discovery (Li, Rogers-Evans, & Carreira, 2013).

  • Synthesis of Potent α7 Neuronal Nicotinic Receptor Agonists : A series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes], which includes similar structures to this compound, were synthesized, demonstrating their affinity for the α7 nicotinic acetylcholine receptor, indicating potential applications in neurological drug development (Cook et al., 2017).

  • Synthesis and Application in Corrosion Inhibition : Spirocyclopropane derivatives, including 4-Azaspiro[2.5]octane-related compounds, were studied for their effectiveness in protecting mild steel in acidic environments, highlighting their potential use in materials science and corrosion inhibition (Chafiq et al., 2020).

  • Discovery of Human Epidermal Growth Factor Receptor-2 (HER-2) Sheddase Inhibitors : Compounds including (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, closely related to this compound, were identified as potent and selective inhibitors of HER-2 sheddase, with applications in cancer treatment (Yao et al., 2007).

Safety and Hazards

The safety data sheet (SDS) for 4-Azaspiro[2.5]octane hydrochloride provides information on its safety and hazards . It is recommended to refer to the SDS for detailed safety precautions.

Properties

IUPAC Name

4-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-8-7(3-1)4-5-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHUZSSKFWQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857312
Record name 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-56-9
Record name 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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